Jacaric Acid methyl ester

Description

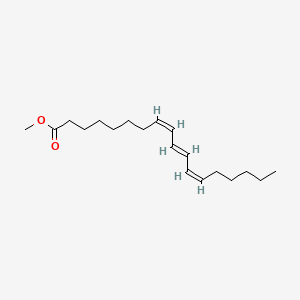

Structure

3D Structure

Properties

Molecular Formula |

C19H32O2 |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11- |

InChI Key |

HHGSORSQNMLLED-WTQDWYTRSA-N |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Jacaric Acid Methyl Ester: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacaric acid, a conjugated linolenic acid (CLNA) isomer, and its methyl ester derivative have emerged as potent bioactive compounds with significant therapeutic potential. Found in the seed oil of the Jacaranda mimosifolia plant, jacaric acid methyl ester is often utilized in research settings for its stability and cell permeability. Once administered, it is readily metabolized to the active jacaric acid form. This technical guide provides an in-depth analysis of the biological activities of jacaric acid, with a focus on its anti-cancer, immunomodulatory, and metabolic regulatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-Cancer Activities

Jacaric acid has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, exhibiting a notable selectivity for malignant cells over their normal counterparts.[1] The primary mechanisms underlying its anti-cancer activity include the induction of apoptosis, cell cycle arrest, and the promotion of lipid peroxidation.

Induction of Apoptosis

Jacaric acid is a potent inducer of programmed cell death in numerous cancer cell types, including leukemia, prostate, and colon cancer.[2][3][4] This process is mediated through both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Treatment with jacaric acid leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts mitochondrial membrane potential.[5] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]

-

Extrinsic Pathway: In hormone-dependent prostate cancer cells (LNCaP), jacaric acid has been shown to activate the extrinsic pathway by upregulating Death Receptor 5 (DR5).[3] This leads to the cleavage and activation of caspase-8 and subsequent downstream effector caspases.[3]

The convergence of these pathways on the activation of executioner caspases, such as caspase-3, results in the cleavage of key cellular substrates like poly(ADP-ribose) polymerase-1 (PARP-1), ultimately leading to cell death.[3]

Cell Cycle Arrest

Jacaric acid can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human eosinophilic leukemia EoL-1 cells, jacaric acid treatment induces cell cycle arrest at the G0/G1 phase.[2] This prevents the cells from entering the S phase, where DNA replication occurs.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of jacaric acid has been evaluated in various cancer cell lines, with GI50 (Growth Inhibition 50) values highlighting its potent anti-proliferative activity.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Various Cancer Cell Lines | General | 1 - 5 | [5] |

Immunomodulatory Activities

Jacaric acid exhibits significant immunomodulatory properties, influencing the function of key immune cells such as macrophages and mast cells.

Macrophage Activation

In murine peritoneal macrophages, jacaric acid has been shown to enhance their endocytic activity and increase the intracellular production of superoxide (B77818) anion.[6] Furthermore, it stimulates the production of nitric oxide and upregulates the secretion of pro-inflammatory cytokines, including interferon-γ, interleukin-1β, and tumor necrosis factor-α.[6] These findings suggest that jacaric acid can act as an immunopotentiator.

Anti-Allergic Effects

Jacaric acid has demonstrated anti-allergic properties by suppressing the allergic response in activated human mast cells.[7] Pre-treatment with jacaric acid significantly reduced the secretion of inflammatory mediators such as β-N-acetylglucosaminidase and tryptase, as well as T helper 2 (Th2) cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13).[7] This effect is associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, and the upregulation of their inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1).[7]

Metabolic Regulation

emerging evidence suggests that jacaric acid plays a role in regulating lipid metabolism. In vivo studies in mice have shown that dietary supplementation with jacaric acid can reduce the expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver.[8] SCD-1 is a key enzyme responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD-1, jacaric acid may influence fatty acid composition in tissues and potentially exert anti-obesity and anti-diabetic effects.[8] It is important to note that jacaric acid is rapidly metabolized to conjugated linoleic acid (CLA) in rats, which is also known to have various biological activities.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.[10]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[10]

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.[10]

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.[10]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[10]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[10]

Signaling Pathways and Workflows

Signaling Pathways

Caption: Jacaric acid-induced apoptosis signaling pathways.

Experimental Workflow

Caption: Experimental workflow for MTT cell viability assay.

Conclusion

This compound, as a precursor to the biologically active jacaric acid, represents a promising natural compound with a diverse pharmacological profile. Its potent anti-cancer activities, mediated through the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further investigation in oncology. Furthermore, its immunomodulatory and metabolic regulatory properties suggest a broader therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research and development of jacaric acid and its derivatives as potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Apoptosis- and differentiation-inducing activities of jacaric acid, a conjugated linolenic acid isomer, on human eosinophilic leukemia EoL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The Immunomodulatory Activity of Jacaric Acid, a Conjugated Linolenic Acid Isomer, on Murine Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-allergic effect of the naturally-occurring conjugated linolenic acid isomer, jacaric acid, on the activated human mast cell line-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Jacaric Acid Methyl Ester: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacaric acid ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid), a conjugated linolenic acid (CLNA), has emerged as a compound of significant interest within the scientific community due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of jacaric acid, with a primary focus on its most abundant origin. It further details methodologies for the extraction of jacaric acid and the subsequent preparation of its methyl ester, a form frequently utilized in research for analytical purposes. This document also elucidates the molecular pathways through which jacaric acid exerts its effects, particularly its pro-apoptotic and metabolic regulatory functions. Quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are presented to serve as a practical resource for researchers.

Natural Sources of Jacaric Acid

The predominant and most well-documented natural source of jacaric acid is the seed oil of the Blue Jacaranda tree, Jacaranda mimosifolia.[1][2] The oil extracted from these seeds is exceptionally rich in this specific CLNA isomer.[1] While other CLNAs are present in various plant oils, such as punicic acid in pomegranate seed oil, significant natural sources of jacaric acid beyond Jacaranda mimosifolia are not extensively documented in scientific literature.[1]

Data Presentation: Jacaric Acid Content

For clarity and comparative ease, the quantitative data regarding the primary natural source of jacaric acid is summarized below.

| Botanical Source | Family | Plant Part | Jacaric Acid Content in Oil (%) |

| Jacaranda mimosifolia | Bignoniaceae | Seeds | ~32-36[1][3] |

Extraction and Preparation of Jacaric Acid Methyl Ester

The isolation of jacaric acid from Jacaranda mimosifolia seeds first involves the extraction of the crude seed oil. Subsequently, the fatty acids within the oil are converted to their methyl esters for analysis or further use.

Experimental Protocol: Extraction of Crude Oil from Jacaranda mimosifolia Seeds

This protocol outlines a standard laboratory procedure for obtaining crude jacaranda seed oil using solvent extraction.

Materials:

-

Dried Jacaranda mimosifolia seeds

-

n-Hexane (analytical grade)

-

Grinder or mill

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Heating mantle

-

Filter paper

Methodology:

-

Seed Preparation: Dry the Jacaranda mimosifolia seeds to a moisture content of 5-10%.[4] Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.[4]

-

Soxhlet Extraction:

-

Accurately weigh the ground seed powder and place it into a cellulose (B213188) extraction thimble.

-

Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane, the thimble with the sample, and a condenser.

-

Heat the n-hexane to its boiling point. The solvent will vaporize, condense, and drip into the thimble, extracting the oil.[5]

-

Continue the extraction for 6-8 hours, allowing for multiple cycles of solvent washing through the sample.[5]

-

-

Solvent Removal: After extraction, remove the n-hexane from the oil using a rotary evaporator to yield the crude seed oil.[5]

-

Storage: Store the extracted crude oil in a sealed, airtight container, protected from light, at a low temperature to prevent oxidation.

Experimental Protocol: Preparation of this compound via Transesterification

This protocol describes the conversion of the fatty acids in the extracted oil to fatty acid methyl esters (FAMEs), including this compound.

Materials:

-

Crude jacaranda seed oil

-

Methanol (anhydrous)

-

Potassium hydroxide (B78521) (KOH) or Sodium methoxide

-

n-Hexane (analytical grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

pH indicator paper

Methodology:

-

Catalyst Preparation: Prepare a 0.5 M solution of potassium hydroxide in anhydrous methanol. This is the methanolic KOH catalyst. Ensure the KOH is fully dissolved.

-

Transesterification Reaction:

-

In a round-bottom flask, dissolve a known amount of the crude jacaranda seed oil in n-hexane.

-

Add the methanolic KOH solution to the oil solution. A typical molar ratio is 1:20 of oil to methanol.

-

Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

-

Washing and Neutralization:

-

Transfer the reaction mixture to a separatory funnel.

-

Add a saturated sodium chloride solution to the funnel to quench the reaction and facilitate phase separation.

-

Gently shake the funnel and allow the layers to separate. The upper layer contains the FAMEs in n-hexane.

-

Drain the lower aqueous layer.

-

Wash the organic layer with distilled water until the aqueous layer is neutral to pH indicator paper.

-

-

Drying and Solvent Removal:

-

Drain the n-hexane layer containing the FAMEs into a clean flask.

-

Add anhydrous sodium sulfate to the solution to remove any residual water.

-

Filter the solution to remove the sodium sulfate.

-

Evaporate the n-hexane using a rotary evaporator to obtain the purified fatty acid methyl esters.

-

-

Analysis: The resulting FAME mixture, which includes this compound, can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine its composition.

Biological Activities and Signaling Pathways

Jacaric acid has been shown to exert significant biological effects, most notably in the induction of apoptosis in cancer cells and the regulation of lipid metabolism.

Induction of Apoptosis

Jacaric acid is a potent inducer of apoptosis in various cancer cell lines, including prostate and leukemia cells.[1][6] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

In hormone-dependent prostate cancer cells, jacaric acid has been observed to upregulate Death Receptor 5 (DR5), leading to the activation of the extrinsic pathway.[1] This results in the cleavage of caspase-8 and subsequently, the executioner caspase-3, and PARP-1.[1] The intrinsic pathway is also activated, involving the modulation of the Bcl-2 family of proteins.[1]

Regulation of Lipid Metabolism

Jacaric acid has been demonstrated to influence lipid metabolism by reducing the expression of stearoyl-CoA desaturase (SCD).[3] SCD is a key enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[2][3] By inhibiting SCD, jacaric acid can alter the fatty acid composition of tissues.[3] This effect is believed to be mediated through the modulation of key transcription factors that regulate lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2]

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a general workflow for investigating the biological effects of this compound in a cell-based assay.

Conclusion

Jacaric acid, predominantly sourced from the seeds of Jacaranda mimosifolia, represents a promising natural compound for further research and development. Its methyl ester can be reliably produced through standard extraction and transesterification protocols. The well-documented pro-apoptotic and metabolic regulatory activities of jacaric acid, mediated through distinct signaling pathways, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers aiming to explore the multifaceted biological effects of jacaric acid and its derivatives.

References

- 1. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Apoptosis- and differentiation-inducing activities of jacaric acid, a conjugated linolenic acid isomer, on human eosinophilic leukemia EoL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Jacaric Acid Methyl Ester in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Jacaric acid, a conjugated linolenic acid (CLnA) with the structure (8Z, 10E, 12Z)-octadeca-8,10,12-trienoic acid, is a significant component of the seed oil of plants from the Jacaranda genus, notably Jacaranda mimosifolia.[1] This guide provides a comprehensive technical overview of the biosynthesis of jacaric acid in plants. It details the enzymatic pathways, key enzymes, and relevant experimental protocols for studying this process. Furthermore, it clarifies the nature of jacaric acid methyl ester as a synthetic derivative for research and industrial applications, rather than a naturally occurring compound in plants.

Introduction to Jacaric Acid

Jacaric acid is a polyunsaturated fatty acid distinguished by its conjugated triene system, which is responsible for its unique chemical properties and potential biological activities, including anti-cancer and immunomodulatory effects.[2][3] The seeds of Jacaranda mimosifolia are a primary natural source, containing approximately 31-36% jacaric acid in their seed oil.[1][4] Understanding the biosynthetic pathway of this unusual fatty acid is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of Jacaric Acid

The biosynthesis of jacaric acid is a modification of the conventional fatty acid synthesis pathway in plants. It begins with the production of oleic acid (18:1Δ9c), which is then desaturated to linoleic acid (18:2Δ9c,12c). The key step in jacaric acid formation is the conversion of linoleic acid into a conjugated linolenic acid.

The Role of Fatty Acid Desaturase 2 (FAD2) and the Emergence of "Conjugases"

In most plants, the conversion of oleic acid to linoleic acid is catalyzed by the enzyme Δ12-fatty acid desaturase, encoded by the FAD2 gene.[5] However, the formation of conjugated double bonds, as seen in jacaric acid, is carried out by a specialized, divergent form of the FAD2 enzyme, often referred to as a "fatty acid conjugase" or FADX.[6][7][8]

These conjugases are believed to have evolved from ancestral FAD2 enzymes and possess a modified catalytic activity that, instead of introducing a methylene-interrupted double bond, converts an existing double bond into a conjugated system.[7] In the case of jacaric acid, the proposed mechanism involves the conversion of the cis-Δ12 double bond of linoleic acid into the conjugated 8-cis, 10-trans, 12-cis triene system.

The overall proposed biosynthetic pathway is illustrated in the diagram below:

Quantitative Data on Fatty Acid Composition

While specific kinetic data for the Jacaranda mimosifolia conjugase is not yet available in the literature, the analysis of its seed oil provides an indication of the end-product accumulation of this pathway.

| Fatty Acid | Percentage in Jacaranda mimosifolia Seed Oil |

| Jacaric Acid (18:3) | ~31% [4] |

| Palmitic Acid (16:0) | ~11% |

| Stearic Acid (18:0) | ~3% |

| Oleic Acid (18:1) | ~16% |

| Linoleic Acid (18:2) | ~39% |

Table 1: Fatty acid composition of Jacaranda mimosifolia seed oil. Data synthesized from comparative studies of plant seeds.[4]

Experimental Protocols for Studying Jacaric Acid Biosynthesis

The elucidation of the jacaric acid biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.

Identification and Cloning of the Fatty Acid Conjugase Gene

The first step is to identify the candidate gene encoding the fatty acid conjugase from Jacaranda mimosifolia. This is typically achieved through homology-based screening of a cDNA library from developing seeds, where fatty acid biosynthesis is most active.

Heterologous Expression and Functional Characterization

To confirm the function of the candidate conjugase gene, it is expressed in a host organism that does not naturally produce conjugated fatty acids, such as yeast (Saccharomyces cerevisiae) or a model plant like Arabidopsis thaliana.[6][9]

Protocol for Heterologous Expression in Yeast:

-

Vector Construction: The full-length cDNA of the candidate conjugase is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

-

Induction and Substrate Feeding: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose. The culture is supplemented with the precursor fatty acid, linoleic acid, to serve as the substrate for the conjugase.

-

Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and total lipids are extracted. The fatty acids are then transesterified to fatty acid methyl esters (FAMEs) for analysis.

In Vitro Enzyme Assays

For more detailed kinetic analysis, in vitro assays can be performed using microsomal fractions prepared from the heterologous expression system.

Protocol for In Vitro Conjugase Assay:

-

Microsome Isolation: Yeast cells expressing the conjugase are lysed, and the microsomal fraction, containing the endoplasmic reticulum-localized enzyme, is isolated by differential centrifugation.

-

Assay Reaction: The microsomal preparation is incubated with radiolabeled [14C]-linoleoyl-CoA or unlabeled linoleic acid in a reaction buffer containing necessary cofactors like NADH and ATP.

-

Lipid Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The fatty acids are then analyzed by thin-layer chromatography (TLC) to separate the substrate from the product, followed by autoradiography or by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the jacaric acid produced.

Analysis of Fatty Acids

The definitive identification and quantification of jacaric acid and its precursors are achieved through the analysis of their methyl esters by GC-MS.

Protocol for FAME Preparation and Analysis:

-

Lipid Extraction: Total lipids are extracted from the plant tissue or yeast cells using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).

-

Transesterification: The extracted lipids are transesterified to FAMEs using a reagent such as sodium methoxide (B1231860) in methanol or boron trifluoride in methanol.

-

GC-MS Analysis: The resulting FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of the this compound are compared to those of an authentic standard for confirmation.

This compound: A Synthetic Derivative

It is important to note that while jacaric acid is a naturally occurring fatty acid in Jacaranda mimosifolia seeds, its methyl ester is not.[10] this compound is produced synthetically through the transesterification of jacaric acid or jacaranda seed oil. This derivative is commonly used in research as a more stable and volatile form for analytical purposes and as a building block in chemical synthesis.[10]

Conclusion

The biosynthesis of jacaric acid in plants is a fascinating example of the diversification of fatty acid metabolism, driven by the evolution of specialized FAD2-like enzymes known as conjugases. While the specific conjugase from Jacaranda mimosifolia awaits full characterization, the established methodologies for gene discovery, heterologous expression, and biochemical analysis provide a clear roadmap for future research in this area. A deeper understanding of this pathway will not only advance our knowledge of plant lipid metabolism but also open up new avenues for the sustainable production of this valuable fatty acid for pharmaceutical and industrial applications. The distinction between the naturally synthesized jacaric acid and its synthetically derived methyl ester is critical for researchers in the field.

References

- 1. Jacaric acid - Wikipedia [en.wikipedia.org]

- 2. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]

- 6. Molecular analysis of a bifunctional fatty acid conjugase/desaturase from tung. Implications for the evolution of plant fatty acid diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Engineering the production of conjugated fatty acids in Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous expression of a fatty acid hydroxylase gene in developing seeds of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bluetigerscientific.com [bluetigerscientific.com]

In-depth Technical Guide: Discovery and Isolation of Jacaric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric Acid, a conjugated linolenic acid (CLNA) isomer, has emerged as a compound of significant interest within the scientific community due to its potent and varied biological activities, particularly its anti-cancer properties.[1] Found primarily in the seed oil of the Jacaranda mimosifolia plant, this polyunsaturated fatty acid is characterized by its (8Z, 10E, 12Z)-octadecatrienoic acid structure.[2] The methyl ester form of Jacaric Acid is frequently utilized in research for its increased volatility, making it amenable to analytical techniques such as gas chromatography. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Jacaric Acid methyl ester. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Occurrence

Jacaric Acid is a naturally occurring conjugated polyunsaturated fatty acid. Its primary and most abundant source is the seed of the Jacaranda mimosifolia tree, which can contain approximately 36% Jacaric Acid.[3] While other CLNAs are found in various plant oils, significant natural sources of Jacaric Acid beyond Jacaranda mimosifolia are not well-documented in current scientific literature.

Isolation and Synthesis of this compound

The isolation of this compound from its natural source, Jacaranda mimosifolia seed oil, is a multi-step process involving extraction of the crude oil followed by transesterification to convert the triglycerides into fatty acid methyl esters (FAMEs), and subsequent purification of the desired this compound.

Extraction of Crude Jacaranda Seed Oil

The initial step involves the extraction of the crude oil from the seeds of Jacaranda mimosifolia. A common and efficient laboratory-scale method is solvent extraction using a Soxhlet apparatus.

Experimental Protocol: Soxhlet Extraction of Jacaranda Seed Oil

-

Seed Preparation: Dry the Jacaranda mimosifolia seeds to a moisture content of 5-10% and grind them into a fine powder to maximize the surface area for extraction.

-

Extraction: Place the powdered seed material into a thimble and extract with n-hexane using a Soxhlet apparatus for 6-8 hours. The solvent is heated, vaporizes, condenses, and drips onto the seed powder, extracting the oil. The solvent containing the dissolved oil is then siphoned back into the boiling flask.

-

Solvent Removal: After the extraction is complete, remove the n-hexane from the extract using a rotary evaporator to yield the crude seed oil.

Synthesis of this compound via Transesterification

The triglycerides in the crude Jacaranda seed oil are converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification. Base-catalyzed transesterification is a widely used method due to its high efficiency and mild reaction conditions.

Experimental Protocol: Base-Catalyzed Transesterification

-

Reaction Setup: In a round-bottom flask, dissolve the crude Jacaranda seed oil in methanol (B129727). A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.[4]

-

Catalyst Preparation: Prepare a solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in methanol. The catalyst concentration is typically around 1% (w/w) of the oil.[5]

-

Transesterification Reaction: Add the methanolic catalyst solution to the oil/methanol mixture. Heat the reaction mixture to approximately 60°C with continuous stirring for about 1-2 hours.[5]

-

Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the catalyst with an acid, such as hydrochloric acid (HCl).[4] Wash the mixture with water to remove any remaining catalyst, soap, and glycerol. The upper layer containing the FAMEs is then separated.

-

Drying and Solvent Removal: Dry the FAME layer over anhydrous sodium sulfate (B86663) and remove the solvent (hexane, if used for extraction) using a rotary evaporator to obtain a mixture of fatty acid methyl esters.

Quantitative Data: Transesterification of Vegetable Oils

| Parameter | Value/Condition | Reference |

| Methanol to Oil Molar Ratio | 6:1 | [4] |

| Catalyst (NaOH) | 1.25 g for 100 g of oil | [4] |

| Reaction Temperature | 60°C | [5] |

| Reaction Time | 1-2 hours | [5] |

| Expected Yield of FAMEs | ~90% (w/w of oil) | [4] |

Purification of this compound

The resulting mixture of FAMEs contains this compound along with other saturated and unsaturated fatty acid methyl esters. Purification of the target compound can be achieved using chromatographic techniques.

Experimental Protocol: Purification by Argentation Chromatography

Argentation chromatography is a powerful technique for separating unsaturated fatty acids based on the number, geometry, and position of their double bonds.

-

Stationary Phase Preparation: Impregnate silica (B1680970) gel with a solution of silver nitrate.

-

Column Packing: Pack a chromatography column with the silver ion-impregnated silica gel.

-

Elution: Apply the FAME mixture to the column and elute with a solvent system of increasing polarity, for example, a gradient of diethyl ether in hexane.

-

Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) offers high resolution for the isolation of pure compounds.

-

Column: A C18 reversed-phase column is typically used.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[6]

-

Detection: A UV detector set to the characteristic absorbance wavelength of the conjugated triene system of Jacaric Acid (around 270 nm).

-

Injection and Fraction Collection: Inject the FAME mixture onto the column and collect the fraction corresponding to the this compound peak.

-

Solvent Removal: Evaporate the solvent from the collected fraction to yield the purified this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is used to determine the purity of the isolated compound and to quantify its presence in the FAME mixture. The sample is identified by comparing its retention time with that of a known standard.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The ¹H-NMR spectrum of a typical fatty acid methyl ester shows a characteristic singlet peak for the methyl ester protons at approximately 3.7 ppm.[7] The protons on the conjugated double bonds of this compound will appear in the olefinic region (typically 5-7 ppm).

-

¹³C-NMR: The ¹³C-NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at around 174 ppm.[8] The carbons of the conjugated double bond system will have distinct chemical shifts in the range of 120-140 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of fatty acid methyl esters typically shows a molecular ion peak (M+). The fragmentation pattern of conjugated fatty acid methyl esters can be complex, but characteristic fragments can help in structure elucidation. For a C18:3 methyl ester like this compound, the molecular ion peak would be at m/z = 292.[9]

Biological Activity and Signaling Pathways

Jacaric Acid has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines with notable selectivity for cancer cells over normal cells.[2] While most studies have focused on the free acid, it is generally understood that the methyl ester acts as a prodrug, being hydrolyzed to the active free acid within the cell.

In Vitro Cytotoxicity

The cytotoxic efficacy of Jacaric Acid has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.

Table of IC50 Values for Jacaric Acid

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| LNCaP | Prostate Cancer | 2.2 | [10] |

| PC-3 | Prostate Cancer | 11.8 | [10] |

| DLD-1 | Colon Adenocarcinoma | Strongest effect among CLnA isomers | [10] |

| PU5-1.8 | Murine Macrophage-like Leukemia | Most potent among 6 CLnA isomers tested | [10] |

| EoL-1 | Human Eosinophilic Leukemia | More potent than other CLnA isomers | [10] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[10]

Signaling Pathways

Jacaric Acid induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

-

Intrinsic Pathway: Jacaric Acid treatment leads to an increase in intracellular reactive oxygen species (ROS), which triggers mitochondrial membrane depolarization. This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12]

-

Extrinsic Pathway: In certain cancer cell lines, such as hormone-dependent prostate cancer cells (LNCaP), Jacaric Acid activates the extrinsic apoptotic pathway. This involves the upregulation of Death Receptor 5 (DR5) and subsequent cleavage of caspase-8 and PARP-1.[11]

Visualizations

Experimental Workflows

Caption: Workflow for the isolation and synthesis of this compound.

Signaling Pathway

Caption: Jacaric Acid-induced apoptosis signaling pathways in cancer cells.

Conclusion

This compound is a valuable tool for the scientific investigation of the biological activities of this potent conjugated linolenic acid. Its preparation from the readily available natural source, Jacaranda mimosifolia seed oil, is achievable through standard lipid extraction and transesterification procedures, followed by chromatographic purification. The well-documented anti-cancer activities of Jacaric Acid, mediated through the induction of apoptosis via both intrinsic and extrinsic pathways, make its methyl ester a crucial compound for further research in oncology and drug development. This guide provides the necessary foundational knowledge and detailed protocols to facilitate such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bch.ro [bch.ro]

- 5. environmentaljournal.org [environmentaljournal.org]

- 6. rjptonline.org [rjptonline.org]

- 7. aocs.org [aocs.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Therapeutic Potential of Jacaric Acid Methyl Ester: A Technical Guide for Researchers

Executive Summary

Jacaric Acid, a conjugated linolenic acid (CLNA) isomer, has garnered significant scientific interest for its diverse therapeutic potential. This technical guide provides an in-depth overview of the biological activities of Jacaric Acid, with the understanding that its methyl ester form is a common laboratory-grade derivative likely serving as a pro-drug. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive resource on the anti-cancer, immunomodulatory, and metabolic regulatory properties of this compound. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further investigation and development of Jacaric Acid Methyl Ester as a potential therapeutic agent.

Introduction

Jacaric Acid ((8Z, 10E, 12Z)-octadecatrienoic acid) is a polyunsaturated fatty acid predominantly found in the seed oil of plants from the Jacaranda genus.[1] As a conjugated linolenic acid (CLNA), its unique structure, characterized by three conjugated double bonds, is believed to be central to its biological activity.[2] While much of the in-depth biological research has been conducted on the free acid form, this compound is commercially available as a biotechnology-grade reagent for research purposes.[3][4] It is hypothesized that the methyl ester form is readily hydrolyzed to the active Jacaric Acid within a biological system. This guide will therefore focus on the documented therapeutic effects of Jacaric Acid.

Emerging evidence strongly suggests that Jacaric Acid possesses potent anti-neoplastic properties against a range of cancer cell lines.[1] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][6] Beyond its anti-cancer effects, Jacaric Acid has also demonstrated immunomodulatory and metabolic regulatory activities, highlighting its potential for broader therapeutic applications.[1][3]

Anti-Cancer Applications

The anti-cancer properties of Jacaric Acid are the most extensively studied aspect of its therapeutic potential. It has shown selective cytotoxicity against various cancer cells while exhibiting minimal impact on normal cells.[5][7]

Cytotoxic Activity

Jacaric Acid induces cell death in a time- and concentration-dependent manner in several cancer cell lines.[6] The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50), demonstrates its potent anti-proliferative effects.

Table 1: Comparative Cytotoxicity of Jacaric Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Human Prostate Cancer | ~25 | [8] |

| PC-3 | Human Prostate Cancer | ~40 | [8] |

| DLD-1 | Human Adenocarcinoma | Noted as having the strongest effect among tested CLnAs | [2][8] |

| Various | Variety of cancer cell lines | GI50 = 1-5 µM | [9] |

Induction of Apoptosis

A primary mechanism underlying the anti-cancer activity of Jacaric Acid is the induction of apoptosis.[2][5] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cancer cell type.[5][7]

In hormone-dependent (LNCaP) human prostate cancer cells, Jacaric Acid activates both intrinsic and extrinsic apoptotic pathways.[5] This involves the modulation of pro- and anti-apoptotic Bcl-2 family proteins, activation of caspases-3, -8, and -9, and cleavage of poly(ADP-ribose) polymerase-1 (PARP-1).[5] Furthermore, a cell death-inducing signaling cascade involving death receptor 5 (DR5) is activated.[5] In contrast, in hormone-independent (PC-3) prostate cancer cells, apoptosis is induced primarily through the intrinsic pathway.[5]

The induction of apoptosis in human adenocarcinoma (DLD-1) cells by Jacaric Acid is linked to lipid peroxidation.[2] The cytotoxic effect is dependent on the intracellular incorporation of the fatty acid.[2]

Caption: Jacaric Acid-induced apoptosis in LNCaP cells.

Cell Cycle Arrest

In addition to apoptosis, Jacaric Acid can inhibit cancer cell growth by inducing cell cycle arrest. In murine macrophage-like leukemia PU5-1.8 cells and human eosinophilic leukemia EoL-1 cells, treatment with Jacaric Acid leads to an arrest at the G0/G1 phase of the cell cycle.[3][6]

Immunomodulatory and Anti-Allergic Effects

Jacaric Acid has demonstrated notable immunomodulatory properties, particularly in the context of allergic responses.

In a study using the activated human mast cell line-1 (HMC-1), Jacaric Acid was shown to suppress the allergic response at concentrations that were non-cytotoxic.[10] Pre-treatment with Jacaric Acid significantly reduced the secretion of inflammatory mediators such as β-N-acetylglucosaminidase and tryptase.[10][11] Furthermore, it decreased the production of T helper 2 (Th2) cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[10][11] This anti-allergic effect was also associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, and the upregulation of their tissue inhibitor, TIMP-1.[10]

Table 2: Effect of Jacaric Acid on Inflammatory Mediator Release from HMC-1 Cells

| Mediator | Effect of Jacaric Acid Treatment | Reference |

| β-N-acetylglucosaminidase | Significant reduction in secretion | [10][11] |

| Tryptase | Inhibition of release | [10][11] |

| IL-4 | Significant reduction in secretion | [10][11] |

| IL-13 | Significant reduction in secretion | [10][11] |

Metabolic Regulation

Preliminary research indicates that Jacaric Acid may have beneficial effects on metabolic health by influencing lipid metabolism.

In vivo studies in mice have shown that oral administration of Jacaric Acid can decrease the expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver.[1][12] SCD-1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[12] The inhibition of SCD activity is linked to potential anti-obesity and anti-diabetic effects.[12] Treatment with Jacaric Acid led to a decrease in the desaturation index (the ratio of monounsaturated to saturated fatty acids) in the liver and white adipose tissue of mice.[12]

Caption: Metabolic effect of Jacaric Acid on SCD-1.

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product, primarily through mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).[13]

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.[13]

-

Include a solvent control (medium with the same concentration of solvent used for the highest concentration of the compound).[13]

-

After 24 hours of cell adhesion, remove the medium and add 100 µL of the various concentrations of Jacaric Acid solutions to the respective wells.[8]

-

Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with Jacaric Acid, a chemotherapy drug, or a combination for the desired time period.[8]

-

-

Cell Harvesting:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion and Future Directions

This compound, as a stable precursor to the biologically active Jacaric Acid, represents a promising natural compound with significant therapeutic potential. Its potent and selective anti-cancer activity, mediated through the induction of apoptosis and cell cycle arrest, warrants further preclinical and in vivo investigation.[2][7] The immunomodulatory and metabolic regulatory effects of Jacaric Acid suggest a broader range of applications that should be explored in greater detail.[1][10]

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its various biological activities.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer, inflammatory diseases, and metabolic disorders.

-

Investigating the potential synergistic effects of Jacaric Acid with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.[8]

-

Exploring drug delivery strategies to improve the bioavailability and targeted delivery of Jacaric Acid.

The comprehensive data and protocols presented in this technical guide aim to provide a solid foundation for researchers to advance the scientific understanding and potential clinical translation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis- and differentiation-inducing activities of jacaric acid, a conjugated linolenic acid isomer, on human eosinophilic leukemia EoL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Anti-allergic effect of the naturally-occurring conjugated linolenic acid isomer, jacaric acid, on the activated human mast cell line-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-allergic effect of the naturally-occurring conjugated linolenic acid isomer, jacaric acid, on the activated human mast cell line-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Jacaric Acid Methyl Ester: A Technical Guide to its Bioactive Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid), a conjugated linolenic acid (CLNA) found in the seed oil of plants from the Jacaranda genus, and its methyl ester derivative have emerged as promising bioactive food components with significant therapeutic potential.[1][2] Extensive in vitro and in vivo studies have demonstrated potent anti-cancer, immunomodulatory, and metabolic regulatory effects, positioning jacaric acid and its methyl ester as compelling candidates for further investigation in drug development.[1][3] This technical guide provides a comprehensive overview of the biological activities of jacaric acid methyl ester, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The biological effects of jacaric acid are dose-dependent and vary across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anticancer Effects of Jacaric Acid

| Cell Line | Cancer Type | IC50 Value | Key Observations | Reference(s) |

| PC-3 | Prostate Cancer | 11.8 µM | Induction of apoptosis. | [3][4] |

| LNCaP | Prostate Cancer | 2.2 µM | Induction of apoptosis. | [3][4] |

| DLD-1 | Adenocarcinoma | Not specified | Strong cytotoxic effects, induction of apoptosis via lipid peroxidation. | [3][5] |

| PU5-1.8 | Murine Macrophage-like Leukemia | ~6 µM (at 48h) | Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis. | [3] |

| EoL-1 | Human Eosinophilic Leukemia | 5.33 ± 0.86 µM (at 48h) | Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis. | [3][6] |

Table 2: Effects of Jacaric Acid on Mitochondrial Membrane Potential in Murine Leukemia Cells

| Treatment Concentration | Percentage of Cells with Depolarized Mitochondria | Reference(s) |

| Control | Not specified | [7] |

| Jacaric Acid (Dose-dependent) | Increased percentage of cells with low mitochondrial membrane potential, indicating depolarization. | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bioactive effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[8]

-

Cell Seeding:

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare serial dilutions of this compound in the appropriate culture medium to achieve the desired final concentrations (typically ranging from 1 to 100 µM).[3] The final solvent concentration should be kept below 0.1%.[8]

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).

-

Incubate the plates for specific time periods (e.g., 24, 48, 72 hours).[3][9]

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.[2]

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.[2]

-

-

Flow Cytometry Analysis:

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures changes in the mitochondrial membrane potential (ΔΨm), a key indicator of early apoptosis.[7]

-

Cell Seeding and Treatment:

-

Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and treat with this compound.[2]

-

-

JC-1 Staining:

-

After treatment, remove the medium and wash the cells with PBS.

-

Add JC-1 staining solution to the cells and incubate at 37°C.

-

-

Analysis:

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[7]

-

In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7]

-

The ratio of red to green fluorescence is measured using a fluorescence microplate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.[7]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.[1][8]

-

Cell Treatment and Harvesting:

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by jacaric acid and a typical experimental workflow for its analysis.

Caption: Jacaric acid-induced apoptosis signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis- and differentiation-inducing activities of jacaric acid, a conjugated linolenic acid isomer, on human eosinophilic leukemia EoL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Jacaric Acid Methyl Ester: A Technical Guide for Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric Acid, a conjugated linolenic acid (CLnA) isomer, has emerged as a molecule of significant interest in lipidomics due to its potent and selective biological activities. This technical guide provides an in-depth overview of Jacaric Acid and its methyl ester derivative, focusing on its role in lipidomics research. It consolidates key quantitative data, details experimental protocols for its study, and visualizes associated cellular pathways and analytical workflows. As lipidomics research often involves the analysis of fatty acids as their methyl esters for enhanced volatility in gas chromatography, understanding the properties and preparation of Jacaric Acid methyl ester is crucial for accurate quantification and mechanistic studies. This document serves as a comprehensive resource for professionals in oncology, immunology, and drug discovery exploring the therapeutic potential of this natural compound.

Introduction to Jacaric Acid and its Methyl Ester

Jacaric Acid (8Z, 10E, 12Z-octadecatrienoic acid) is a polyunsaturated fatty acid found in the seeds of plants like the Jacaranda mimosifolia. It is an isomer of α-linolenic acid and belongs to the group of conjugated linolenic acids (CLnAs), characterized by three conjugated double bonds.[1][2] This structural feature is believed to be responsible for its significant biological activities, including anti-cancer, immunomodulatory, and anti-allergic effects.[3][4]

In the context of lipidomics and analytical chemistry, fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) prior to analysis.[5] This derivatization process increases the volatility and thermal stability of the fatty acids, making them amenable to analysis by gas chromatography (GC).[6] Therefore, this compound is the primary form of the molecule that is identified and quantified in many lipidomics workflows.[7][8]

Role in Lipidomics Research

Jacaric Acid and its methyl ester are pivotal in lipidomics research for several reasons:

-

Investigation of Anti-Cancer Mechanisms: Jacaric Acid selectively induces apoptosis in various cancer cell lines while leaving normal cells unaffected.[9] Lipidomics studies can elucidate how Jacaric Acid is incorporated into cellular lipids and how it modulates lipid profiles to trigger cell death pathways like apoptosis and ferroptosis.[10][11]

-

Modulation of Lipid Metabolism: It has been shown to inhibit the enzyme stearoyl-CoA desaturase (SCD), a key regulator of fatty acid composition in tissues.[4][12] This inhibition alters the balance of saturated and monounsaturated fatty acids, with implications for metabolic diseases like obesity and diabetes.[12][13] Lipidomics allows for a comprehensive analysis of these changes in the cellular lipidome.

-

Immunomodulatory Effects: Jacaric Acid can activate macrophages, stimulating the secretion of pro-inflammatory cytokines, suggesting its potential as an immunopotentiator.[14][15] Conversely, it exhibits anti-allergic properties by suppressing the activation of mast cells.[4] Lipidomics can help to unravel the lipid signaling pathways involved in these immunomodulatory activities.

Quantitative Data

The cytotoxic efficacy of Jacaric Acid has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Human Adenocarcinoma | Strong cytotoxic effect | [15][16] |

| LNCaP | Human Prostate Cancer | 2.2 | [15] |

| PC-3 | Human Prostate Cancer | 11.8 | [15] |

| PU5-1.8 | Murine Macrophage-like Leukemia | Time- and concentration-dependent inhibition | [17] |

| EoL-1 | Human Eosinophilic Leukemia | Time- and concentration-dependent inhibition | [1] |

Signaling Pathways and Mechanisms of Action

Jacaric Acid exerts its biological effects through the modulation of several key signaling pathways.

Induction of Apoptosis

Jacaric Acid induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][14] In hormone-dependent prostate cancer cells (LNCaP), it activates both pathways, leading to the cleavage of PARP and caspases-3, -8, and -9.[9] In hormone-independent PC-3 cells, it primarily activates the intrinsic pathway.[9] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14]

Jacaric Acid-Induced Apoptosis Signaling Pathway.

Cell Cycle Arrest

In leukemia cells, Jacaric Acid has been observed to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1][14]

Jacaric Acid-Induced G0/G1 Cell Cycle Arrest.

Experimental Protocols

Accurate analysis of Jacaric Acid in lipidomics research requires robust experimental protocols for lipid extraction and derivatization.

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting total lipids from tissues, seeds, or cell cultures.[6]

-

Materials:

-

Methanol

-

0.9% KCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Procedure:

-

Weigh approximately 500 mg of the ground or homogenized sample into a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Homogenize the sample for 2-3 minutes.

-

Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.

-

The lower chloroform layer, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen or using a rotary evaporator.

-

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids into FAMEs for GC analysis.[6]

-

Materials:

-

BF3-Methanol (14%) or 0.5 M Methanolic KOH

-

Water

-

Saturated NaCl solution

-

-

Procedure (Acid-Catalyzed Methylation):

-

To the dried lipid extract, add 2 mL of 14% BF3-Methanol solution.

-

Seal the tube tightly and heat at 100°C for 1 hour.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.

-

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for the analysis of Jacaric Acid within a broader lipidomics study.

Lipidomics Workflow for Jacaric Acid Analysis.

Conclusion

Jacaric Acid and its methyl ester are valuable tools in lipidomics research, offering insights into the mechanisms of cancer, immune function, and metabolic regulation. Its potent biological activities, combined with established analytical protocols, position it as a promising compound for further investigation in drug development. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of Jacaric Acid, facilitating the design of robust experiments and the interpretation of complex lipidomics data. The ability to selectively target cancer cells and modulate key lipid metabolic pathways warrants more extensive preclinical and clinical evaluation.

References

- 1. Apoptosis- and differentiation-inducing activities of jacaric acid, a conjugated linolenic acid isomer, on human eosinophilic leukemia EoL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conjugated Linolenic Acid (CLnA) vs Conjugated Linoleic Acid (CLA): A Comprehensive Review of Potential Advantages in Molecular Characteristics, Health Benefits, and Production Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bluetigerscientific.com [bluetigerscientific.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Influence of Jacaric Acid Methyl Ester on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric Acid, an isomer of conjugated linolenic acid (CLNA) found in the seeds of the Jacaranda mimosifolia plant, has emerged as a compound of significant interest due to its diverse biological activities.[1] As a polyunsaturated fatty acid, its effects on gene expression are central to its therapeutic potential in oncology, immunology, and metabolic diseases. In experimental setting, Jacaric Acid is often utilized in its methyl ester form (Jacaric Acid Methyl Ester) to enhance stability and facilitate cell membrane penetration.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of Jacaric Acid, summarizing key quantitative data on its effects on gene expression, detailing relevant experimental methodologies, and visualizing the core signaling pathways involved. The findings presented are based on studies investigating Jacaric Acid, with the understanding that the methyl ester is the likely form administered in these in vitro and in vivo models.[4][5]

Core Mechanisms and Impact on Gene Expression

This compound modulates gene expression through several key mechanisms, primarily impacting pathways related to cancer cell survival, lipid metabolism, and immune responses.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Jacaric Acid is a potent and selective inducer of apoptosis in various cancer cell lines, including prostate, leukemia, and colon cancer, while showing minimal cytotoxicity to normal cells.[1][6] Its pro-apoptotic effects are mediated by significant changes in the expression of key regulatory genes.

-

Intrinsic (Mitochondrial) Pathway: Treatment with Jacaric Acid leads to an increase in intracellular reactive oxygen species (ROS), which triggers the upregulation of the pro-apoptotic gene Bax and the downregulation of anti-apoptotic genes Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspase-9 and subsequent apoptosis.[7]

-

Extrinsic (Death Receptor) Pathway: In certain cancer cells, such as hormone-dependent prostate cancer (LNCaP), Jacaric Acid upregulates the expression of Death Receptor 5 (DR5).[1][7] This leads to the activation of the initiator caspase-8, which, along with the intrinsic pathway, converges to activate the executioner caspase-3, resulting in the cleavage of PARP-1 and cell death.[7]

-

Cell Cycle Arrest: In leukemia cells, Jacaric Acid has been shown to induce G0/G1 cell cycle arrest, a process intrinsically linked to the modulation of cell cycle regulatory genes.[1]

Metabolic Regulation: Inhibition of Stearoyl-CoA Desaturase (SCD-1)

Jacaric Acid plays a crucial role in lipid metabolism, primarily by inhibiting the expression and activity of Stearoyl-CoA Desaturase (SCD-1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[8]

-

Downregulation of SCD-1 mRNA: In vivo studies in mice have demonstrated that oral administration of Jacaric Acid significantly decreases the messenger RNA (mRNA) expression of the SCD-1 isoform in the liver.[8] This inhibition of SCD activity is associated with potential anti-obesity and anti-diabetic effects.[8]

-

Transcriptional Control: The proposed mechanism for SCD-1 downregulation involves the modulation of key transcription factors that regulate lipogenesis.[9] Like other polyunsaturated fatty acids, Jacaric Acid may suppress the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and antagonize Liver X Receptors (LXR), both of which are critical for inducing SCD-1 gene transcription.[9]

Immunomodulatory Effects

Jacaric Acid exhibits significant immunomodulatory properties, particularly in activating macrophages. This is achieved by upregulating the expression of genes involved in the pro-inflammatory response.

-

Cytokine Gene Expression: Treatment of murine peritoneal macrophages with Jacaric Acid enhances the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).[4]

-

iNOS Upregulation: The increased production of nitric oxide in macrophages is accompanied by an increase in the expression level of the inducible nitric oxide synthase (iNOS) gene.[4]

Data Presentation: Quantitative Effects

The biological effects of Jacaric Acid have been quantified in numerous studies. The following tables summarize key data points regarding its cytotoxicity and metabolic impact.

Table 1: Cytotoxic Activity of Jacaric Acid in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| LNCaP | Prostate Cancer | 2.2 | [6] |

| PC-3 | Prostate Cancer | 11.8 | [6] |

| DLD-1 | Colon Adenocarcinoma | Strongest effect among CLnA isomers | [6] |

| PU5-1.8 | Murine Macrophage-like Leukemia | Most potent among 6 CLnA isomers |[6] |

Table 2: Effect of Jacaric Acid on Hepatic SCD-1 mRNA Expression in vivo

| Treatment Group | Relative SCD-1 mRNA Expression (Fold Change) | Reference |

|---|---|---|

| Control (Soybean Oil) | 1.00 | [9] |

| Jacaric Acid (5 mg/day for 7 days) | 0.45 ± 0.05* | [9] |

- Indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Jacaric Acid-induced apoptosis signaling pathways.

Caption: Proposed pathway of SCD-1 gene expression inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to assess the effects of this compound on gene expression and cellular functions.

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effects of Jacaric Acid.

-

Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Treatment: Prepare working solutions of this compound by diluting a stock solution (e.g., 10 mM in ethanol) into the cell culture medium.[10] Replace the existing medium with fresh medium containing various concentrations of Jacaric Acid (e.g., 0-50 µM) and a vehicle control (e.g., <0.1% ethanol).[10]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells in appropriate plates and treat with desired concentrations of this compound for a set time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[1]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both markers.[1]

Caption: Experimental workflow for apoptosis assessment.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol quantifies the mRNA expression levels of target genes.

-

Cell/Tissue Preparation: Treat cells in vitro or collect tissues from an in vivo study (e.g., mouse liver).[9]

-

RNA Extraction: Extract total RNA from samples using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

RT-qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for target genes (e.g., SCD-1, Bax, Bcl-2) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data. Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[9]

In Vivo Metabolic Study Protocol